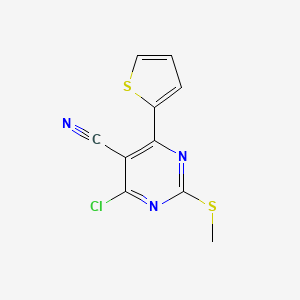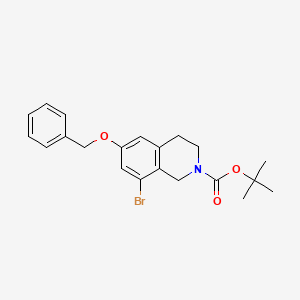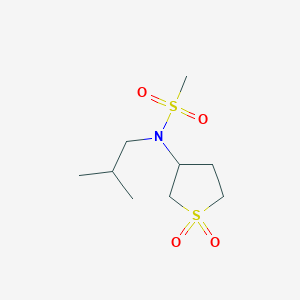
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on compounds with similar structural characteristics often involves synthesis via cyclization reactions, exploring efficient pathways to obtain these complex molecules. For example, the use of cesium carbonate to synthesize quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide showcases an efficient protocol highlighting the potential synthetic utility of similar compounds in drug development (Patil et al., 2008). This process points towards the broader applicability of such compounds in synthesizing intermediates for pharmaceuticals.
Moreover, vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside DFT methods, provide deep insights into the molecular structure and electronic properties of related quinazoline derivatives (Sebastian et al., 2015). These studies are crucial for understanding the compound's behavior in various environments, potentially impacting its pharmacological activities.
Chemosensor Applications
Compounds featuring naphthalimide derivatives and related structures have been synthesized and applied as chemosensors for the detection of ions such as fluoride. These chemosensors operate through reversible colorimetric and fluorescent changes upon ion binding, demonstrating the functional versatility of these molecules in analytical chemistry and environmental monitoring (Zhang et al., 2020). This suggests potential research avenues for 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione in developing new sensor materials.
Pharmacological Interests
While direct applications in pharmacology for the specific compound are not detailed, the synthesis of structurally similar compounds for drug intermediates implies a potential interest in exploring their biological activities. Compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, key intermediates in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, highlight the significance of quinazoline derivatives in medicinal chemistry (Mizuno et al., 2007). This underlines the potential pharmacological applications of the compound , warranting further investigation into its biological properties and therapeutic potential.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with a quinazoline-2,4-dione derivative. The oxadiazole is first reacted with a suitable reagent to form a reactive intermediate, which is then reacted with the quinazoline-2,4-dione derivative to form the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "Quinazoline-2,4-dione derivative", "Suitable reagent" ], "Reaction": [ "Step 1: React the 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with a suitable reagent to form a reactive intermediate.", "Step 2: React the reactive intermediate with the quinazoline-2,4-dione derivative to form the final product, 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207033-27-9 |
Produktname |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H26N4O3 |
Molekulargewicht |
418.497 |
IUPAC-Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
InChI-Schlüssel |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)


![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)